molecular formula C9H13NOS B2833149 1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one CAS No. 832113-73-2

1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one

Cat. No. B2833149
M. Wt: 183.27
InChI Key: DDWJLNLMGDGIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Aminothiophen-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 892127-08-1 . It has a molecular weight of 141.19 and its IUPAC name is 1-(2-amino-3-thienyl)ethanone . The compound is usually stored in a dark place, under inert atmosphere, and in a freezer under -20°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,7H2,1H3 . This indicates that the compound has a molecular formula of C6H7NOS .


Physical And Chemical Properties Analysis

The compound is a solid or semi-solid or liquid in its physical form .

Scientific Research Applications

Synthesis and Magnetic Properties

The synthesis of complex manganese(III) chain compounds with antiferromagnetic interactions showcases the application of similar thiophene derivatives in developing materials with specific magnetic properties. These compounds demonstrate significant potential in magnetostructural studies due to their unique torsion angles and Jahn-Teller elongation, providing insight into the direct correlation between structure and magnetic behavior (Song et al., 2014).

Catalysis in Hydroaminomethylation

Novel rhodium-carbene complexes involving similar thiophene structures have been synthesized and applied in the hydroaminomethylation of aromatic olefins. This process highlights the compound's role in catalyzing the formation of biologically active derivatives, showcasing its utility in synthetic organic chemistry and the pharmaceutical industry (Ahmed et al., 2007).

Fluorescent Probes for Metal Ions and Amino Acids

The development of polythiophene-based conjugated polymers for the selective detection of metal ions and amino acids in aqueous solutions exemplifies another application. These fluorescent probes, derived from thiophene analogs, offer a sensitive and selective method for environmental and biological monitoring (Guo et al., 2014).

Enhancement of Adenosine Receptor Binding

Research into 2-aminothiophene derivatives as allosteric enhancers for A1 adenosine receptor binding provides a glimpse into the potential pharmacological applications. These studies contribute to our understanding of receptor-ligand interactions and the development of novel therapeutic agents (Luetjens et al., 2003).

Biodegradability and Toxicity Studies

The examination of substituted phenols, including thiophene derivatives, for their anaerobic biodegradability and toxicity towards methanogenesis, underscores the environmental relevance of these compounds. Such studies are crucial for assessing the ecological impact and degradation pathways of chemical pollutants (O'Connor & Young, 1989).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-aminothiophen-3-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-9(2,3)7(11)6-4-5-12-8(6)10/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWJLNLMGDGIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(SC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.